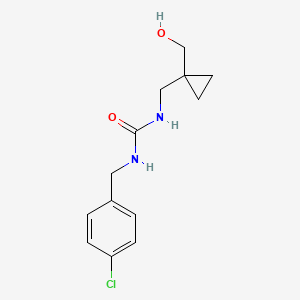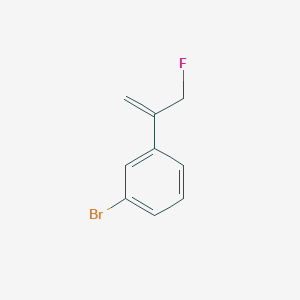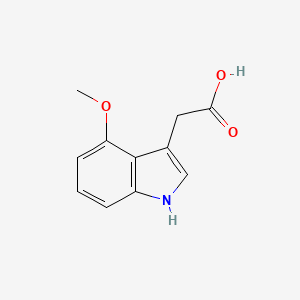
2-(4-methoxy-1H-indol-3-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-1H-indol-3-yl)acetic acid is a compound with the CAS Number: 17897-49-3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is (4-methoxy-1H-indol-3-yl)acetic acid . It is a member of the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 191-192 . The storage temperature is 4 .Aplicaciones Científicas De Investigación
Chemoprotective Agent in Organ Damage
2-(4-methoxy-1H-indol-3-yl)acetic Acid derivatives, such as MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3- nitrophenyl) methylidene] acetohydrazide), have shown promising results as chemoprotective agents against organ damage induced by drugs like cisplatin. In research, MMINA demonstrated a significant restoration of kidney, liver, heart, and brain functions in rats exposed to cisplatin. This includes normalization of serum creatinine, urea levels, liver function tests (LFTs), and a reduction in myocardial injury markers and acetylcholinesterase activity in the brain.
Anti-inflammatory and Analgesic Activities
Indole-based derivatives have been identified as potent anti-inflammatory and analgesic agents. Research on various indole compounds, including those with a 2-(4-methoxy-1H-indol-3-yl) structure, has shown significant inhibitory effects on inflammation and pain. For instance, compounds like 3-(5-methoxy-1 H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one have been found to inhibit COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation and pain.
Antiviral Activity
Indole-based spirothiazolidinones, a category that includes some derivatives of 2-(4-methoxy-1H-indol-3-yl)acetic Acid, have exhibited antiviral properties. These compounds have shown inhibitory action against viruses like yellow fever and Punta Toro in cell studies. For instance, the compound 5-chloro-N-((2 S,5 S, 8 R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1 H-indole-2-carboxamide demonstrated notable antiviral activity.
COX Enzyme Inhibition
Compounds derived from 2-(4-methoxy-1H-indol-3-yl)acetic Acid have been studied for their COX enzyme inhibition properties. In vitro studies of these compounds, particularly those incorporating SO2Me moiety, showed significant inhibitory activity against COX-2 over COX-1. This is crucial for developing new anti-inflammatory drugs since COX-2 selective inhibitors can reduce inflammation without the gastrointestinal side effects associated with nonselective COX inhibitors.
Free Radical Scavenging and Anti-inflammatory Properties
Some indole derivatives, including those related to 2-(4-methoxy-1H-indol-3-yl)acetic Acid, have demonstrated the ability to inhibit the generation of reactive oxygen species (ROS) and nitric oxide, which are implicated in various inflammatory processes. For instance, compound (E)-1-((1 H-indol-3-yl)methylene)-2-phenylhydrazine showed significant activity in scavenging free radicals in cell-based studies without causing cytotoxicity. This suggests potential applications in conditions where oxidative stress and inflammation are key factors.
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that 2-(4-methoxy-1H-indol-3-yl)acetic acid could potentially be used in the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
2-(4-methoxy-1H-indol-3-yl)acetic Acid is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and modulate their activity , which could lead to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-methoxy-1H-indol-3-yl)acetic Acid may affect multiple biochemical pathways.
Pharmacokinetics
For example, a drug’s absorption can be affected by factors such as its solubility and stability, while its distribution can be influenced by its binding to plasma proteins .
Result of Action
For example, indole derivatives have been shown to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature and pH can affect a compound’s stability . Additionally, the presence of other compounds can influence a compound’s action and efficacy.
Propiedades
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOXKFMZMXTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-1H-indol-3-yl)acetic Acid | |
CAS RN |
17897-49-3 |
Source


|
| Record name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2784499.png)
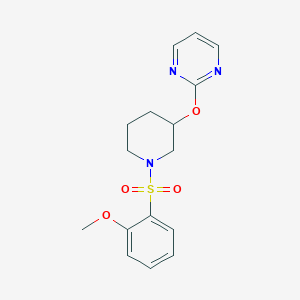
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)
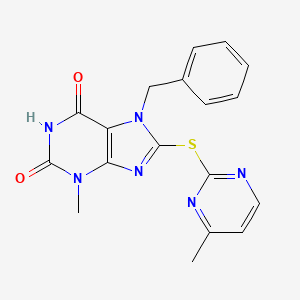
![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)
